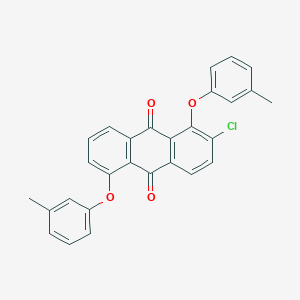
2-Chloro-1,5-bis(3-methylphenoxy)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1,5-bis(m-tolyloxy)anthracene-9,10-dione is an anthraquinone derivative. Anthraquinones are a class of naturally occurring compounds known for their diverse biological activities and applications in various fields, including dyes, pigments, and pharmaceuticals . This specific compound features a 9,10-anthraquinone core substituted with chloro and m-tolyloxy groups, which can significantly influence its chemical and physical properties.
准备方法
The synthesis of 2-Chloro-1,5-bis(m-tolyloxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is widely used for synthesizing anthracene-based derivatives . This reaction involves the coupling of a halogenated anthraquinone with m-tolyloxy groups under specific conditions, such as the presence of a palladium catalyst and a base. The reaction is carried out in an inert atmosphere, often using solvents like toluene or dimethylformamide (DMF).
化学反应分析
2-Chloro-1,5-bis(m-tolyloxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-Chloro-1,5-bis(m-tolyloxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of 2-Chloro-1,5-bis(m-tolyloxy)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. In biological systems, anthraquinones can intercalate into DNA, inhibiting the replication and transcription processes. They can also generate reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells . The specific pathways and targets depend on the structure and functional groups of the compound.
相似化合物的比较
2-Chloro-1,5-bis(m-tolyloxy)anthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in triplet–triplet annihilation upconversion systems.
1,4-Diaminoanthraquinone: Used in the synthesis of dyes and pigments, with notable biological activities.
Emodin: A naturally occurring anthraquinone with significant anticancer and anti-inflammatory properties.
The uniqueness of 2-Chloro-1,5-bis(m-tolyloxy)anthracene-9,10-dione lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
属性
CAS 编号 |
61601-43-2 |
|---|---|
分子式 |
C28H19ClO4 |
分子量 |
454.9 g/mol |
IUPAC 名称 |
2-chloro-1,5-bis(3-methylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C28H19ClO4/c1-16-6-3-8-18(14-16)32-23-11-5-10-20-24(23)26(30)21-12-13-22(29)28(25(21)27(20)31)33-19-9-4-7-17(2)15-19/h3-15H,1-2H3 |
InChI 键 |
NGQKNINSVOPTMH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)OC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=C(C=C4)Cl)OC5=CC=CC(=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


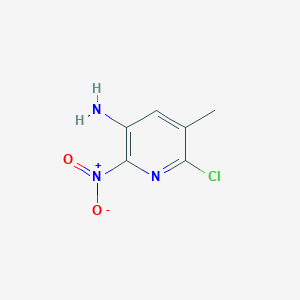
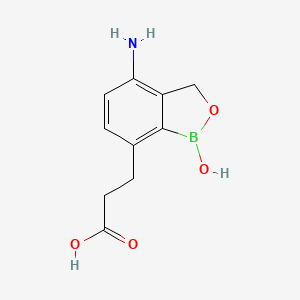
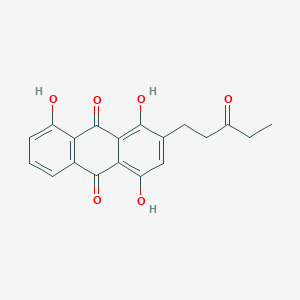
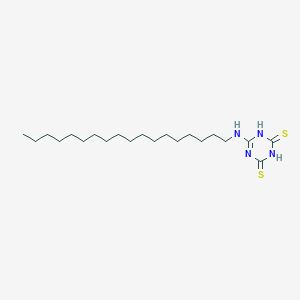
![tert-Butyl 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B13137590.png)
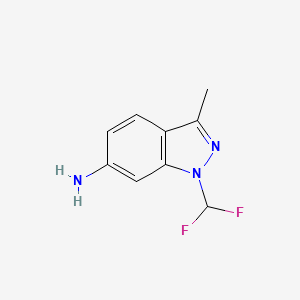
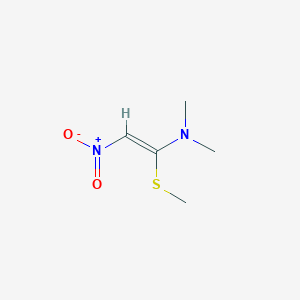
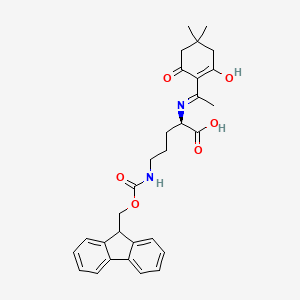


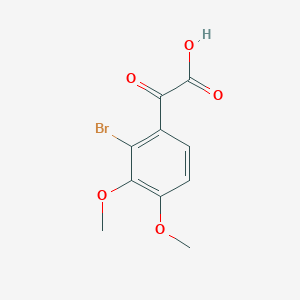
![Carbamicacid,N-[(3R,4R)-4-methyl-1-(phenylmethyl)-3-piperidinyl]-,1,1-dimethylethylester,rel-](/img/structure/B13137613.png)


